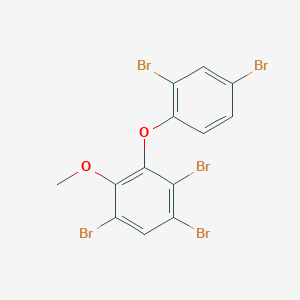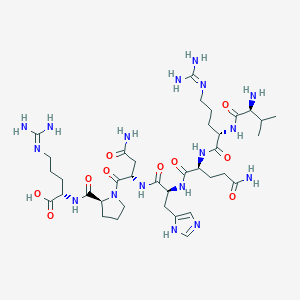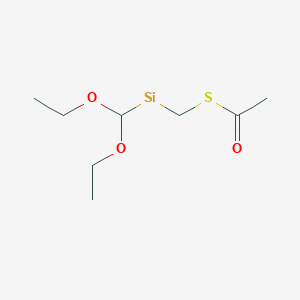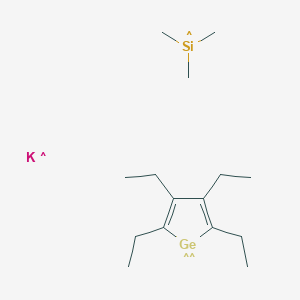
Benzene, 1,2,5-tribromo-3-(2,4-dibromophenoxy)-4-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,2,5-tribromo-3-(2,4-dibromophenoxy)-4-methoxy- is a complex organic compound characterized by multiple bromine substitutions on a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,2,5-tribromo-3-(2,4-dibromophenoxy)-4-methoxy- typically involves multiple steps of bromination and etherification. The starting material is often a methoxy-substituted benzene derivative, which undergoes bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce bromine atoms at specific positions on the benzene ring. The phenoxy group is then introduced through a nucleophilic substitution reaction, where a dibromophenol reacts with the brominated benzene derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1,2,5-tribromo-3-(2,4-dibromophenoxy)-4-methoxy- can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atoms can be selectively reduced to hydrogen using reducing agents such as zinc in acetic acid.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Zinc (Zn) in acetic acid, lithium aluminum hydride (LiAlH₄)
Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of hydrogen-substituted benzene derivatives
Substitution: Formation of various functionalized benzene derivatives
Applications De Recherche Scientifique
Benzene, 1,2,5-tribromo-3-(2,4-dibromophenoxy)-4-methoxy- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of Benzene, 1,2,5-tribromo-3-(2,4-dibromophenoxy)-4-methoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and methoxy group can influence the compound’s binding affinity and specificity towards these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzene, 1,2,4-tribromo-3-(2,5-dibromophenoxy)
- Benzene, 1,2,5-tribromo-3-(2,4-dibromophenoxy)
- Benzene, 1,2,5-tribromo-3-(2,4-dibromophenoxy)-4-hydroxy-
Uniqueness
Benzene, 1,2,5-tribromo-3-(2,4-dibromophenoxy)-4-methoxy- is unique due to the presence of both bromine and methoxy substituents, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of these substituents can lead to distinct properties and applications compared to other similar compounds.
Propriétés
Numéro CAS |
497106-82-8 |
|---|---|
Formule moléculaire |
C13H7Br5O2 |
Poids moléculaire |
594.7 g/mol |
Nom IUPAC |
1,2,5-tribromo-3-(2,4-dibromophenoxy)-4-methoxybenzene |
InChI |
InChI=1S/C13H7Br5O2/c1-19-12-9(17)5-8(16)11(18)13(12)20-10-3-2-6(14)4-7(10)15/h2-5H,1H3 |
Clé InChI |
OTVHQCZYBVIRPA-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1Br)Br)Br)OC2=C(C=C(C=C2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(Anthracen-9-yl)oxy]hexyl 2-methylprop-2-enoate](/img/structure/B14259018.png)

![2,2'-[(Hydroxyazanediyl)bis(methylene)]di(propane-1,2-diol)](/img/structure/B14259031.png)


![5-[2-(5-Bromothiophen-2-yl)ethenyl]thiophene-2-carbaldehyde](/img/structure/B14259046.png)

![11-[(4-Hydroxyphenyl)sulfanyl]undecanoic acid](/img/structure/B14259067.png)
![(2R)-2-[[(2R)-2-[(3,5-dinitrobenzoyl)amino]propanoyl]amino]propanoic acid](/img/structure/B14259068.png)
![Diethyl [(4-bromothiophen-2-yl)methyl]phosphonate](/img/structure/B14259070.png)
![Benzoic acid, 2-[4-(diethylamino)-2-hydroxybenzoyl]-, 2-ethylhexyl ester](/img/structure/B14259074.png)
![7-Azabicyclo[4.1.0]heptane, 7-(2-methylphenyl)-](/img/structure/B14259078.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2,3-bis(octadecyloxy)propyl]-](/img/structure/B14259081.png)
![3-Fluoro-2'-(methylsulfanyl)[1,1'-biphenyl]-4-amine](/img/structure/B14259088.png)
